3-Chloroquinoline-7-carbonitrile physical and chemical properties
3-Chloroquinoline-7-carbonitrile physical and chemical properties
An In-Depth Technical Guide to 3-Chloroquinoline-7-carbonitrile for Advanced Research Applications
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with profound biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic introduction of substituents onto this core can dramatically modulate a compound's physicochemical properties, reactivity, and pharmacological profile.
This guide focuses on a specific, highly functionalized derivative: 3-Chloroquinoline-7-carbonitrile . This molecule is of significant interest to researchers in drug discovery and synthetic chemistry. It features two key reactive handles: a chlorine atom at the C-3 position and a nitrile group at the C-7 position. The electron-withdrawing nature of the quinoline nitrogen, combined with the chloro- and cyano- groups, activates the molecule for a range of chemical transformations. This document serves as a comprehensive technical resource, providing in-depth information on its properties, spectroscopic profile, reactivity, and experimental protocols to empower researchers in their scientific endeavors.
Core Molecular Profile
3-Chloroquinoline-7-carbonitrile is a solid, crystalline compound under standard conditions.[3] Its identity and core physical properties are fundamental to its use in a laboratory setting, dictating everything from solvent choice for reactions and analysis to appropriate storage conditions.
| Property | Value | Source(s) |
| IUPAC Name | 3-Chloroquinoline-7-carbonitrile | N/A |
| Synonyms | 7-Chloroquinoline-3-carbonitrile | [3] |
| CAS Number | 1431869-27-0 | [3] |
| Molecular Formula | C₁₀H₅ClN₂ | [3] |
| Molecular Weight | 188.62 g/mol | [4] |
| Appearance | Solid | [3] |
| Storage | Refrigerated, under inert gas | [3][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of 3-Chloroquinoline-7-carbonitrile. The following data, based on established principles and analysis of analogous structures, provides a reference for its characterization.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts for the aromatic protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine, and the nitrile group.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality |
|---|---|---|---|
| ~9.3 | Doublet | H-2 | Deshielded by adjacent nitrogen and C-3 chlorine. |
| ~9.0 | Doublet | H-4 | Deshielded by adjacent nitrogen. |
| ~8.5 | Doublet | H-8 | Deshielded by adjacent nitrile group. |
| ~8.2 | Singlet | H-6 | Aromatic proton. |
| ~7.8 | Doublet of Doublets | H-5 | Aromatic proton with coupling to H-6. |
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality |
|---|---|---|
| ~152 | C-2 | Affected by adjacent nitrogen and chlorine. |
| ~148 | C-8a | Quaternary carbon at ring junction. |
| ~147 | C-4 | Affected by adjacent nitrogen. |
| ~136 | C-6 | Aromatic methine. |
| ~130 | C-5 | Aromatic methine. |
| ~129 | C-4a | Quaternary carbon at ring junction. |
| ~128 | C-3 | Carbon bearing the chlorine atom. |
| ~125 | C-8 | Aromatic methine. |
| ~118 | C≡N | Nitrile carbon. |
| ~112 | C-7 | Carbon bearing the nitrile group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The nitrile group provides a particularly strong and unambiguous signal.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2230 - 2220 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~850 - 750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 188/190 | High | [M]⁺ (Molecular Ion) and [M+2]⁺ isotopic peak due to ³⁵Cl/³⁷Cl |
| 153 | Medium | [M-Cl]⁺, loss of chlorine radical |
| 126 | Medium | [M-Cl-HCN]⁺, subsequent loss of hydrogen cyanide |
Chemical Reactivity and Synthetic Utility
The true value of 3-Chloroquinoline-7-carbonitrile for researchers lies in its chemical reactivity. The molecule possesses two distinct sites for chemical modification, allowing for the generation of diverse molecular libraries. This dual reactivity makes it a versatile building block for complex molecular architectures, particularly in the synthesis of potential kinase inhibitors and other therapeutic agents.[8][9][10]
Reactivity at the C-3 Position
The chlorine atom at the C-3 position is susceptible to nucleophilic aromatic substitution (SNAr) . The electron-deficient nature of the quinoline ring, enhanced by the nitrogen atom, facilitates the attack of nucleophiles at this position.[1][10] This allows for the introduction of a wide variety of functional groups:
-
Amines: Reaction with primary or secondary amines (e.g., anilines, piperidines) can introduce diverse side chains, a common strategy in drug design.
-
Alcohols/Phenols: Alkoxides or phenoxides can displace the chlorine to form ether linkages.
-
Thiols: Thiolates readily react to form thioethers.
Reactivity at the C-7 Position
The nitrile group at the C-7 position is a versatile functional group that can undergo several transformations:[10]
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, which can then be used for amide coupling or other transformations.
-
Reduction: The nitrile can be reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing a key point for further functionalization.
-
Cycloadditions: Nitriles can participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reliable and reproducible data. The following methodologies are provided as a guide for the spectroscopic analysis of 3-Chloroquinoline-7-carbonitrile.
Protocol 1: NMR Sample Preparation and Data Acquisition
This protocol ensures the acquisition of high-quality NMR spectra for structural elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Chloroquinoline-7-carbonitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire the spectrum at room temperature using a standard 30° pulse sequence.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals and analyze the coupling patterns (multiplicities).
-
Protocol 2: FT-IR Analysis (KBr Pellet Method)
This method is suitable for acquiring the IR spectrum of the solid-state sample.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of 3-Chloroquinoline-7-carbonitrile with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the resulting fine powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C≡N, C-Cl).
-
Protocol 3: Mass Spectrometry Analysis (EI-MS)
This protocol is for determining the molecular weight and fragmentation pattern.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition (EI Mode):
-
Set the ionization energy to the standard 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Look for the characteristic [M+2]⁺ isotope peak for chlorine, which should have an intensity of approximately one-third of the [M]⁺ peak.
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on data for structurally related chloroquinolines, 3-Chloroquinoline-7-carbonitrile should be handled with appropriate care.[3][11]
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[3]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Refrigerated storage is recommended.[3]
Conclusion
3-Chloroquinoline-7-carbonitrile is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its dual-functional nature, with reactive sites at both the C-3 and C-7 positions, provides a rich platform for the creation of diverse and complex molecules. The well-defined physicochemical and spectroscopic properties, coupled with predictable reactivity, make it an excellent tool for researchers aiming to explore new chemical space. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of this compound in advanced research applications.
References
-
Murie, V. E., Nicolino, P. V., dos Santos, T., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14335-14348. Available from: [Link]
-
7-Chloroquinoline-3-carbonitrile. (n.d.). MilliporeSigma. Retrieved March 26, 2026, from [Link]
-
Lin, H.-C. (2022). Tasks in NMR data analysis for Nature Products. Institute of Biological Chemistry, Academia Sinica. Available from: [Link]
-
Mekheimer, R. A., Al-Sheikh, M. A., Medrasi, H. Y., Bahatheg, G. A., & Sadek, K. U. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(7), 823-851. Available from: [Link]
-
Khan, I., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Quinolinecarbonitrile, 7-chloro- | 1431869-27-0 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
